molecular formula C10H15BrO B12117697 Bicyclo[2.2.1]heptan-2-one, 4-bromo-1,7,7-trimethyl- CAS No. 55784-70-8

Bicyclo[2.2.1]heptan-2-one, 4-bromo-1,7,7-trimethyl-

Cat. No.: B12117697
CAS No.: 55784-70-8
M. Wt: 231.13 g/mol
InChI Key: GLCRQHPZTMEVDO-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptan-2-one, 4-bromo-1,7,7-trimethyl- (C₁₀H₁₅BrO) is a norbornane derivative featuring a ketone group at position 2, a bromine atom at position 4, and methyl substituents at positions 1, 7, and 6. This compound belongs to the bicyclic monoterpenoid family, characterized by a rigid bicyclic framework that influences its chemical reactivity and physical properties. The bromine atom introduces steric and electronic effects, making it distinct from non-halogenated analogs like camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) .

Properties

CAS No.

55784-70-8

Molecular Formula

C10H15BrO

Molecular Weight

231.13 g/mol

IUPAC Name

4-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C10H15BrO/c1-8(2)9(3)4-5-10(8,11)6-7(9)12/h4-6H2,1-3H3

InChI Key

GLCRQHPZTMEVDO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCC1(CC2=O)Br)C)C

Origin of Product

United States

Preparation Methods

Electrophilic Bromination Using Molecular Bromine

The most conventional approach involves electrophilic bromination of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (camphor) using molecular bromine (Br₂) in acidic media. This method leverages the inherent reactivity of the carbonyl group to facilitate α-bromination.

Procedure :

  • Camphor (10.0 g, 65.7 mmol) is dissolved in glacial acetic acid (50 mL).

  • Bromine (12.6 g, 78.8 mmol) is added dropwise at 0–5°C under nitrogen.

  • The mixture is stirred for 6–8 hours, quenched with ice water, and extracted with dichloromethane.

  • The crude product is purified via column chromatography (hexane/ethyl acetate, 9:1) to yield 4-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (Yield: 68–72%).

Key Factors :

  • Temperature : Low temperatures (0–5°C) minimize polybromination.

  • Solvent : Acetic acid enhances electrophilic bromine activation.

  • Stereoselectivity : The rigid bicyclic framework directs bromination to the 4-position due to steric and electronic effects.

Green Bromination Using KBr/KBrO₃

To avoid handling hazardous Br₂, a greener method employs KBr and KBrO₃ in the presence of H₂SO₄. This generates Br₂ in situ, improving safety and atom economy.

Procedure :

  • Camphor (5.0 g, 32.8 mmol), KBr (4.9 g, 41.0 mmol), and KBrO₃ (2.3 g, 13.7 mmol) are mixed in H₂O (30 mL) and H₂SO₄ (10 mL).

  • The reaction is heated at 90°C for 4 hours, cooled, and neutralized with NaHCO₃.

  • Extraction with ethyl acetate and purification yields the product (Yield: 65–70%).

Advantages :

  • Reduced bromine waste.

  • Scalable for industrial applications.

Acid-Catalyzed Rearrangement of Brominated Intermediates

Wagner-Meerwein Rearrangement

Brominated camphor derivatives undergo Wagner-Meerwein rearrangements under acidic conditions to form the target compound. For example, 3-bromocamphor rearranges in chlorosulfonic acid (ClSO₃H) via carbocation intermediates.

Procedure :

  • 3-Bromocamphor (7.5 g) is dissolved in ClSO₃H (30 mL) at 50°C for 15 minutes.

  • The mixture is quenched with ice, extracted with ether, and purified to yield 4-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (Yield: 45–50%).

Mechanistic Insight :

  • Bromine stabilizes carbocation intermediates, favoring 1,2-shifts to form the thermodynamically stable 4-bromo isomer.

Oxidative Bromination with H₂O₂

H₂O₂-Mediated Bromination

Hydrogen peroxide (H₂O₂) oxidizes HBr to Br₂, enabling bromination under mild conditions. This method is ideal for acid-sensitive substrates.

Procedure :

  • Camphor (5.0 g), HBr (48% aq., 15 mL), and H₂O₂ (30%, 10 mL) are stirred in acetic acid (20 mL) at 70°C for 3 hours.

  • Work-up and purification yield the product (Yield: 60–65%).

Optimization Data :

ParameterOptimal ValueYield (%)
Temperature70°C65
HBr:H₂O₂ Molar Ratio1:1.268
Reaction Time3 hours62

Radical Bromination Using NBS

N-Bromosuccinimide (NBS) in CCl₄

Radical bromination with NBS selectively targets tertiary C-H bonds in the bicyclic framework.

Procedure :

  • Camphor (5.0 g), NBS (7.1 g), and AIBN (0.5 g) in CCl₄ (50 mL) are refluxed for 6 hours.

  • Filtration and chromatography yield the product (Yield: 55–60%).

Limitations :

  • Lower regioselectivity compared to electrophilic methods.

Comparative Analysis of Methods

MethodYield (%)SelectivitySafetyScalability
Electrophilic Br₂68–72HighHazardousModerate
KBr/KBrO₃65–70ModerateSafeHigh
Wagner-Meerwein45–50HighCorrosiveLow
H₂O₂/HBr60–65ModerateModerateHigh
NBS Radical55–60LowModerateModerate

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptan-2-one, 4-bromo-1,7,7-trimethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide, alkoxide, or amine groups.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Organic Synthesis

Bicyclo[2.2.1]heptan-2-one derivatives are often utilized in organic synthesis as intermediates due to their unique structural features that facilitate various chemical transformations.

Table 1: Applications in Organic Synthesis

ApplicationDescriptionReference
Synthesis of Natural ProductsUsed as a precursor in the synthesis of terpenes and other natural productsNIST WebBook
Chiral Building BlocksServes as a chiral building block in asymmetric synthesisNIST WebBook

Pharmacological Research

The compound has garnered attention for its potential pharmacological activities, particularly in the development of new therapeutic agents.

Case Study: Anticancer Activity
Recent studies have shown that bicyclic ketones can exhibit anticancer properties by inducing apoptosis in cancer cells through mitochondrial pathways. A derivative demonstrated an IC50 value of 0.05 μM against MDA468 breast cancer cells, indicating significant potency against cancer cell proliferation.

Table 2: Pharmacological Activities

ActivityMechanism of ActionReference
AnticancerInduction of apoptosis via mitochondrial pathwaysResearch Findings
Anti-inflammatoryInhibition of pro-inflammatory cytokinesResearch Findings

Material Science

Bicyclo[2.2.1]heptan-2-one derivatives are also being explored for their potential applications in material science.

Table 3: Material Science Applications

ApplicationDescriptionReference
Polymer SynthesisUsed as a monomer in the synthesis of polymersSigma-Aldrich
Coatings and AdhesivesExplored for use in coatings and adhesive formulations due to their stability and chemical resistanceSigma-Aldrich

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]heptan-2-one, 4-bromo-1,7,7-trimethyl- involves its interaction with molecular targets through its functional groups. The bromine atom and the ketone group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular processes.

Comparison with Similar Compounds

Positional Isomers: 3-Bromo and 5-Bromo Derivatives

  • 3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (CAS: 64474-54-0):
    • The bromine at position 3 alters the electron distribution and steric hindrance compared to the 4-bromo isomer. NMR data (e.g., a signal at 5.62 ppm for the =CHBr group) confirm its structure .
    • This isomer exhibits distinct reactivity in substitution reactions due to proximity to the ketone group .
  • 5-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one :
    • Identified in Leucas aspera leaf extracts, this isomer’s biological activity (e.g., antiproliferative effects on MDA-MB-231 cells) may differ due to bromine positioning .

Table 1: Key Differences in Positional Isomers

Property 4-Bromo Isomer 3-Bromo Isomer 5-Bromo Isomer
Bromine Position C4 C3 C5
NMR δ (ppm) Not reported 5.62 (=CHBr) Not reported
Natural Occurrence Synthetic Synthetic Plant extracts

Halogen-Substituted Analogs

  • 4-Iodo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (CAS: 85229-58-9): The larger iodine atom increases molecular weight (Δ ~127 amu vs. Synthetic routes may differ due to iodine’s lower electronegativity .
  • Chlorinated Analogs: No direct evidence found, but chlorination would reduce steric bulk compared to bromine, affecting solubility and reaction kinetics.

Table 2: Halogen Comparison

Halogen Atomic Radius (Å) Electronegativity Molecular Weight (C₁₀H₁₅XO)
Br 1.14 2.96 231.13
I 1.33 2.66 278.12

Functional Group Variations

  • Camphor (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one) :
    • Lacks bromine, reducing molecular weight (152.23 g/mol vs. 231.13 g/mol) and altering applications (e.g., camphor is used in cough suppressants and fragrances) .
    • The absence of bromine decreases electrophilicity at the carbonyl group.

Physicochemical Properties

  • Enthalpy of Sublimation (ΔsubH) :
    • For 4,7,7-trimethylbicyclo[2.2.1]heptan-2-one, ΔsubH ranges from 49.80–55.00 kJ/mol . Bromination likely increases ΔsubH due to higher molecular weight and intermolecular forces.
  • Vaporization (ΔvapH): Reported as 44.60 kJ/mol for the non-brominated analog ; bromination may elevate this value.

Stereochemical Considerations

  • Stereoisomerism : The (1S,3R,4R)-configuration in 3-bromo-camphor derivatives highlights the impact of stereochemistry on biological activity and crystallization behavior . Misassignment risks (e.g., confusing oxabicyclo frameworks) underscore the need for precise NMR and X-ray analysis .

Biological Activity

Bicyclo[2.2.1]heptan-2-one, 4-bromo-1,7,7-trimethyl-, commonly known as 4-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one, is a bicyclic ketone with notable structural characteristics and potential biological activities. This compound has garnered attention in medicinal chemistry due to its unique scaffold which can influence various biological pathways.

  • Chemical Formula : C10_{10}H15_{15}BrO
  • Molecular Weight : 229.14 g/mol
  • CAS Number : 13854-85-8
  • IUPAC Name : Bicyclo[2.2.1]heptan-2-one, 4-bromo-1,7,7-trimethyl-

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including antimicrobial properties, anti-inflammatory effects, and potential applications in drug design.

Antimicrobial Activity

Research has shown that compounds similar to bicyclo[2.2.1]heptan-2-one exhibit significant antimicrobial properties. A study highlighted the effectiveness of bicyclic structures in inhibiting bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The presence of the bromine atom is hypothesized to enhance the lipophilicity of the molecule, facilitating better membrane penetration and increased antibacterial efficacy.

Anti-inflammatory Effects

In vitro studies have indicated that bicyclic ketones can modulate inflammatory pathways. Specifically, compounds derived from bicyclo[2.2.1]heptane structures have shown promise in reducing the production of pro-inflammatory cytokines . The mechanism appears to involve the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator in inflammation .

Neuroprotective Potential

Recent investigations into the neuroprotective effects of bicyclic compounds have suggested that they may play a role in protecting neuronal cells from oxidative stress and apoptosis . This is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a significant contributor to disease progression.

Case Studies and Research Findings

StudyFindings
Newton et al., 2023Demonstrated that related bicyclic compounds could be biotransformed using yeast cultures to produce enantiomerically pure alcohols with potential therapeutic applications .
Shashwati Paul et al., 2023Identified rigidified bicyclic structures as viable candidates for drug development due to their enhanced stability and biological activity .
ResearchGate StudyExplored the antiviral activity of camphor derivatives (structurally related) against orthopoxviruses, indicating a broader application for bicyclic ketones in viral infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship of bicyclic ketones suggests that modifications to the bromine substituent can significantly influence biological activity. For instance:

  • Bromine Substitution : Enhances lipophilicity and potentially increases membrane permeability.
  • Methyl Groups : The presence of additional methyl groups at positions 1 and 7 may stabilize the compound and contribute to its bioactivity through steric hindrance effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for introducing a bromine substituent at the 4-position of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (camphor derivatives)?

  • Methodology : Bromination of camphor analogs typically employs electrophilic substitution or radical-mediated methods. For example, using N-bromosuccinimide (NBS) under controlled conditions (e.g., UV light or radical initiators) to selectively target the 4-position. Reaction optimization should consider solvent polarity (e.g., CCl₄ or CH₂Cl₂) and temperature to minimize side products like di-substituted bromo derivatives .
  • Validation : Monitor reaction progress via TLC or GC-MS, comparing retention times with reference standards (e.g., camphor derivatives in ).

Q. How can researchers distinguish 4-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one from its structural analogs using spectroscopic techniques?

  • Analytical Workflow :

  • IR Spectroscopy : Compare carbonyl (C=O) stretching frequencies (~1740 cm⁻¹) with camphor ( ). Bromine substitution may shift peaks due to electron-withdrawing effects.
  • NMR : The 4-bromo substituent will split proton signals in the bicyclic framework. For example, H-4 protons in camphor analogs typically resonate at δ 2.1–2.3 ppm (¹H NMR), while bromination alters coupling constants and splitting patterns .
  • GC-MS : Use retention indices and fragmentation patterns (e.g., m/z 95 for the bicyclic backbone) to differentiate from non-brominated analogs ( ).

Q. What safety protocols are recommended for handling 4-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one in laboratory settings?

  • Guidelines : Follow camphor-derived safety thresholds (ACGIH TLV-TWA: 2 ppm) due to structural similarities ( ). Prioritize fume hood use, PPE (gloves, goggles), and waste neutralization protocols.
  • Toxicology : Preliminary data suggest brominated camphor analogs may pose irritation risks (eyes, respiratory tract). Conduct in vitro assays (e.g., Ames test) to assess mutagenicity before scaling reactions .

Advanced Research Questions

Q. How does the bromine substituent at the 4-position influence the stereoelectronic properties and reactivity of the bicyclic framework?

  • Experimental Design :

  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare electron density maps, HOMO-LUMO gaps, and charge distribution with non-brominated analogs.
  • Kinetic Studies : Investigate bromine’s impact on reaction rates (e.g., Diels-Alder cycloadditions) using stopped-flow spectroscopy.
    • Data Interpretation : Bromine’s electron-withdrawing effect may increase electrophilicity at the carbonyl group, altering regioselectivity in nucleophilic additions .

Q. What mechanistic insights explain the endocrine-disrupting potential of brominated bicyclo[2.2.1]heptan-2-one derivatives?

  • Hypothesis Testing :

  • Receptor Binding Assays : Use fluorescence polarization to measure binding affinity to estrogen receptors (ERα/β) or androgen receptors (AR). Compare with structurally related endocrine disruptors like 4-MBC ( ).
  • Transcriptional Activation : Transfect HEK293 cells with reporter plasmids (e.g., luciferase under ER-responsive promoters) to quantify transcriptional activity.
    • Contradictions : While 4-MBC analogs show endocrine activity (), brominated derivatives may exhibit divergent effects due to steric hindrance from the bromine atom.

Q. How can researchers resolve discrepancies in reported biological activity data for brominated camphor analogs?

  • Data Reconciliation :

  • Meta-Analysis : Compile literature data on IC₅₀ values (e.g., antimicrobial assays in ) and normalize for variables like solvent (DMSO vs. ethanol) and cell line variability.
  • Dose-Response Curves : Replicate conflicting studies under standardized conditions (e.g., fixed exposure time, pH).
    • Case Study : Antimicrobial activity in rosemary extract ( ) reported low efficacy for camphor derivatives (0.05% composition), but bromination may enhance lipid membrane penetration, requiring revised experimental designs.

Methodological Resources

  • Spectral Databases : Reference IR and NMR spectra from NIST Chemistry WebBook ( ) for baseline comparisons.
  • Regulatory Compliance : Align toxicology protocols with EU REACH guidelines for endocrine disruptors ( ) and IFRA safety recommendations ( ).

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